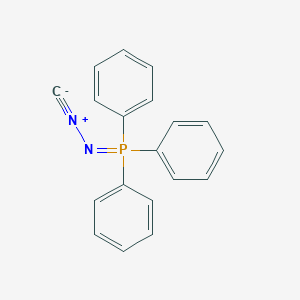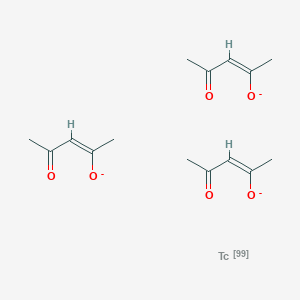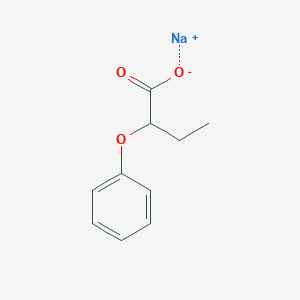![molecular formula C18H18N2O B034266 4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol CAS No. 101342-93-2](/img/structure/B34266.png)
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol, also known as SNC80, is a synthetic compound that acts as a selective agonist for the delta opioid receptor. Delta opioid receptors are a type of protein found in the brain and spinal cord that are involved in pain modulation, mood regulation, and addiction. SNC80 has been extensively studied for its potential therapeutic applications in the treatment of pain, depression, and addiction.
Mécanisme D'action
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol acts as a selective agonist for the delta opioid receptor, which is involved in the modulation of pain, mood, and addiction. Activation of the delta opioid receptor by 4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol results in the inhibition of neurotransmitter release, which can reduce pain and produce other physiological effects.
Biochemical and Physiological Effects:
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol has been shown to produce a range of biochemical and physiological effects, including the reduction of pain and inflammation, the modulation of mood and anxiety, and the potential for addiction treatment. It has also been shown to have neuroprotective effects and to enhance cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol has several advantages for use in lab experiments, including its high selectivity for the delta opioid receptor and its ability to produce a range of physiological effects. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing and administration.
Orientations Futures
There are several future directions for research on 4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol, including the investigation of its potential therapeutic applications in the treatment of pain, depression, and addiction. Other areas of research could include the development of more selective agonists for the delta opioid receptor, as well as the investigation of the potential for combination therapies with other drugs. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of 4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol.
Méthodes De Synthèse
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol can be synthesized using various methods, including the reaction of 1-phenylcyclopropylamine with 4-(2-bromoethyl)phenol and subsequent reduction with sodium borohydride. Other methods involve the use of palladium-catalyzed coupling reactions or the modification of existing opioid compounds.
Applications De Recherche Scientifique
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol has been extensively studied in preclinical and clinical research for its potential therapeutic applications. In animal studies, 4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol has been shown to effectively reduce pain and inflammation, as well as exhibit antidepressant and anxiolytic effects. It has also been investigated for its potential use in the treatment of addiction, particularly opioid addiction.
Propriétés
Numéro CAS |
101342-93-2 |
|---|---|
Nom du produit |
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol |
Formule moléculaire |
C18H18N2O |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol |
InChI |
InChI=1S/C18H18N2O/c21-15-8-6-14(7-9-15)18(13-4-2-1-3-5-13)12-16(18)17-19-10-11-20-17/h1-9,16,21H,10-12H2,(H,19,20) |
Clé InChI |
CDEJORMMVLZMBY-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=C(C=C4)O |
SMILES canonique |
C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=C(C=C4)O |
Synonymes |
4-hydroxycibenzoline HCBZ p-hydroxycibenzoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



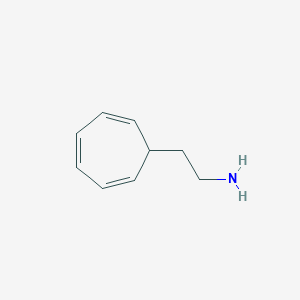

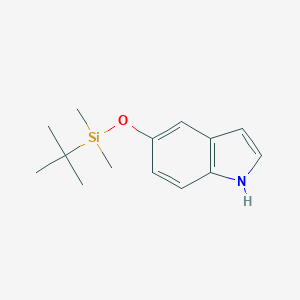

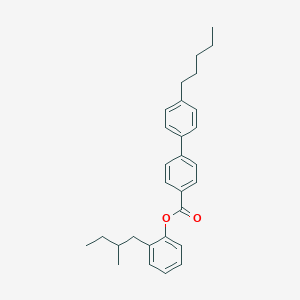
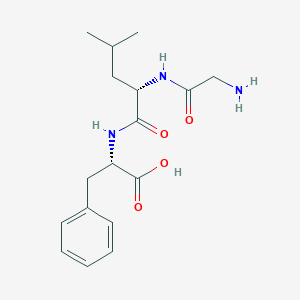

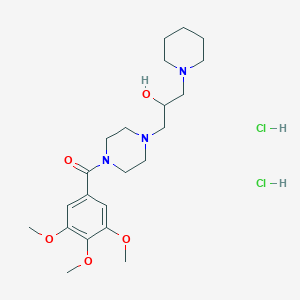
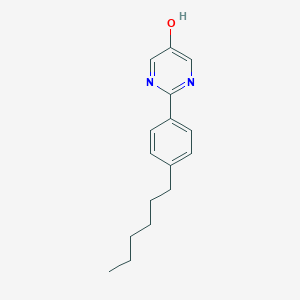

![Cucurbit[7]uril](/img/structure/B34203.png)
